Home > Products > Screening Compounds P104792 > 1-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one
1-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one -

1-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one

Catalog Number: EVT-7945420
CAS Number:
Molecular Formula: C10H11F3N2O
Molecular Weight: 232.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one is a chemical compound notable for its unique structure and potential applications in medicinal chemistry. This compound features a cyclopropyl group and a trifluoromethyl group, which are significant for enhancing biological activity and solubility.

Source

The compound is synthesized through various organic chemistry methods, often involving the reaction of pyrazole derivatives with appropriate alkyl groups. It has been studied in the context of its pharmacological properties, particularly as a potential inhibitor for various biological targets.

Classification

This compound belongs to the class of pyrazole derivatives, which are widely recognized for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Synthesis Analysis

Methods

The synthesis of 1-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one typically involves several key steps:

  1. Formation of Pyrazole Ring: The initial step often includes the cyclization of hydrazine with appropriate carbonyl compounds to form the pyrazole ring.
  2. Alkylation: The pyrazole derivative is then subjected to alkylation reactions, where it reacts with alkyl halides or other electrophiles to introduce the propan-2-one moiety.
  3. Functionalization: Further functionalization may involve the introduction of trifluoromethyl groups through methods such as nucleophilic substitution or electrophilic fluorination.

Technical Details

The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and catalysts to improve yield and purity. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed for characterization.

Molecular Structure Analysis

Structure

The molecular formula of 1-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one is C10H10F3N3OC_{10}H_{10}F_3N_3O. Its structure includes:

  • A cyclopropyl group attached to the pyrazole.
  • A trifluoromethyl group at position 3 of the pyrazole.
  • A propan-2-one functional group.

Data

The compound's structural data can be analyzed using X-ray crystallography or computational modeling to understand its three-dimensional conformation and interactions with biological targets.

Chemical Reactions Analysis

Reactions

1-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one can participate in various chemical reactions:

  • Nucleophilic Substitution: The presence of electrophilic sites allows for nucleophilic attack, leading to further functionalization.
  • Condensation Reactions: It can undergo condensation with amines or alcohols to form more complex structures.

Technical Details

These reactions are typically carried out under controlled conditions to prevent side reactions and ensure high selectivity.

Mechanism of Action

Process

The mechanism of action for 1-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one involves its interaction with specific biological targets. It may act as an inhibitor by binding to active sites on enzymes or receptors, thereby modulating their activity.

Data

Studies have shown that compounds with similar structures exhibit significant inhibitory effects on various pathways, potentially leading to therapeutic applications in diseases such as cancer or autoimmune disorders.

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to be a solid at room temperature with moderate solubility in organic solvents due to its hydrophobic cyclopropyl and trifluoromethyl groups.

Chemical Properties

Key chemical properties include:

  • Melting Point: Specific melting point data would need experimental determination.
  • Boiling Point: Similar considerations apply here.

Relevant analyses include stability studies under different pH conditions and temperature variations.

Applications

Scientific Uses

1-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one shows promise in several scientific applications:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting specific diseases.
  • Biochemical Research: To study enzyme inhibition mechanisms and signaling pathways.
Fragment-Based Drug Design (FBDD) and Lead Optimization [1] [7]

Role of Pyrazole-Benzimidazole Motifs in Kinase Inhibition

Pyrazole-benzimidazole molecular hybrids represent privileged scaffolds in kinase inhibitor development due to their versatile hydrogen-bonding capabilities and ability to occupy hydrophobic pockets in ATP-binding sites. These motifs demonstrate significant dual-targeting potential against key oncology targets like Chk2 and Aurora kinases. The benzimidazole nucleus mimics purine nucleobases, enabling hinge region interactions through N-H...O/N hydrogen bonds with residues such as Met304 and Glu308 in Chk2 kinase. Simultaneously, the pyrazole moiety, particularly when substituted with electron-withdrawing groups like trifluoromethyl (-CF₃), enhances hydrophobic contact with allosteric pockets and improves metabolic stability [1] [7].

In pancreatic cancer models (SW1990, AsPC1), pyrazole-benzimidazole conjugates exhibit remarkable potency, with para-fluorophenyl-substituted derivatives (e.g., compound 6h) showing IC₅₀ values of 12.7 μM. This efficacy correlates with strong binding affinity (-8.65 kcal/mol) confirmed via molecular docking at the B-cell lymphoma target site [1]. The structural modularity of these hybrids enables systematic optimization: replacing lateral phenyl groups with heterocycles like pyrazole improves solubility while maintaining hydrophobic interactions with residues Leu226 and Val234 in kinase binding sites [7].

Table 1: Anticancer Activity of Representative Pyrazole-Benzimidazole Hybrids

CompoundR GroupCancer Cell LineActivity (IC₅₀/Inhibition %)Target Kinase
6hpara-FluorophenylSW1990 (Pancreatic)12.7 µMBcl-2
6apara-NitrophenylInflammation Model93.5% inhibitionCOX-2
6ipara-BromophenylFree Radical ModelHighest DPPH scavengingOxidative Stress
5a3,4-DimethoxyphenylA549 (Lung)0.97 µM (EGFR IC₅₀)EGFR

Fragment Evolution Strategies for Aurora Kinase Inhibitors

Fragment-based approaches for Aurora kinase inhibition leverage low-molecular-weight (<300 Da) pyrazole cores as starting points for structural elaboration. The compound 1-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one) exemplifies a strategic intermediate in this process, serving as a versatile synthon for introducing nitrogen-containing heterocycles or aryl extensions. Its cyclopropyl group enhances membrane permeability, while the trifluoromethyl group induces electrostatic complementarity with the hydrophobic gatekeeper region of Aurora A (e.g., Leu139, Ala213) [6] [8].

Virtual screening of fragment libraries using multi-docking strategies has identified pyrazole-quinone scaffolds (e.g., HH-185) as potent Aurora A inhibitors (IC₅₀ = 90.5 nM). These fragments evolve through structure-guided elongation: coupling the pyrazole core with naphthoquinone systems augments π-stacking with Phe144 and introduces H-bond donor/acceptor pairs interacting with key residues like Arg137 and Glu211 [8] [10]. The fragment-to-lead progression typically employs:

  • Fragment growing: Adding solubilizing groups (e.g., morpholine) to the propanone sidechain
  • Scaffold hopping: Replacing benzimidazole with indazole to enhance hinge binding
  • Bioisosteric replacement: Switching carbonyl with sulfonamide to improve metabolic stability [5] [8]

Ligand Efficiency (LE) Optimization in Fragment-to-Lead Campaigns

Maintaining high ligand efficiency (LE > 0.3 kcal/mol/non-H atom) during fragment optimization is critical for developing drug-like Aurora kinase inhibitors. Initial pyrazole fragments often exhibit moderate affinity (Kd ~100 µM) but outstanding LE values >0.4 due to minimal non-polar atom count. For example, fragment 12 (MW = 248 Da) demonstrated LE of 4.14 kcal/mol/non-H atom despite modest Aurora A inhibition (93% at 100 µM) [6] [8].

The lead optimization of 1-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one) focuses on balancing LE with Lipophilic Ligand Efficiency (LLE). Introducing polar groups like carboxylic acids (e.g., 3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid) reduces ClogP from 2.8 to 1.9 while maintaining LE >0.35. This modification enhances aqueous solubility critical for oral bioavailability without compromising target engagement [3] [6].

Table 2: Ligand Efficiency Metrics During Fragment Optimization

Compound TypeMW (Da)Aurora A IC₅₀LE (kcal/mol/HA)LLEOptimization Strategy
Parent Pyrazole Fragment24893% @ 100 µM4.142.1N/A
HH-185 (Naphthoquinone)31590.5 nM0.385.7Quinone fusion
Propanoic Acid Deriv.248Not reported>0.35 (calc.)4.3Carboxylate introduction
AT9283 (Clinical)4653 nM (52% inhib.)0.316.8Pyrazole-benzimidazole hybrid

Optimization strategies prioritize conserving the pyrazole core's intrinsic binding efficiency while incrementally increasing complexity. For instance, converting the ketone in our target compound to an oxime (-C=NOH) improves LE by 15% through added H-bonding with Lys162 in Aurora A's catalytic cleft [8] [10].

Structural Evolution Analysis:

  • Phase 1 (Fragment): Compact scaffolds (MW <250 Da) with high LE >0.4
  • Phase 2 (Lead): Incorporation of hydrophobic substituents (e.g., cyclopropyl) to access adjacent subpockets
  • Phase 3 (Candidate): Addition of polar ionizable groups to optimize LLE/LELP while maintaining potency

Properties

Product Name

1-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one

IUPAC Name

1-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propan-2-one

Molecular Formula

C10H11F3N2O

Molecular Weight

232.20 g/mol

InChI

InChI=1S/C10H11F3N2O/c1-6(16)5-15-8(7-2-3-7)4-9(14-15)10(11,12)13/h4,7H,2-3,5H2,1H3

InChI Key

CEOHCOYTMHLYST-UHFFFAOYSA-N

SMILES

CC(=O)CN1C(=CC(=N1)C(F)(F)F)C2CC2

Canonical SMILES

CC(=O)CN1C(=CC(=N1)C(F)(F)F)C2CC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.